An In-Depth Technical Guide to Diquat Monopyridone Bromide: Structure, Properties, and Analysis
An In-Depth Technical Guide to Diquat Monopyridone Bromide: Structure, Properties, and Analysis
Introduction
Diquat monopyridone bromide is a significant metabolite and environmental degradation product of the widely used bipyridyl herbicide, diquat. As a quaternary ammonium compound, diquat exerts its herbicidal action through redox cycling, a process that generates reactive oxygen species (ROS) leading to rapid cell membrane damage and desiccation.[1] The transformation of diquat into its monopyridone derivative, both within biological systems and through photochemical processes in the environment, alters its chemical properties and significantly reduces its toxicity.[2][3] This guide provides a comprehensive technical overview of diquat monopyridone bromide, tailored for researchers, toxicologists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, formation pathways, state-of-the-art analytical methodologies, and its toxicological profile, offering field-proven insights and detailed protocols to support advanced research.
Chemical Structure and Physicochemical Properties
Diquat monopyridone, chemically known as 6,7-Dihydro-4-oxo-dipyrido[1,2-a:2′,1′-c]pyrazin-8-ium, is formed by the oxidation of one of the pyridine rings of the diquat dication into a pyridone structure. This transformation breaks the planarity and delocalization of one ring, which is fundamental to the high redox activity of the parent compound. The bromide salt is the common form encountered in relevant matrices.
Chemical Structure:
Caption: Chemical structure of the diquat monopyridone cation.
Physicochemical Data
A summary of the key physicochemical properties of diquat monopyridone bromide is presented below. Due to its status as a metabolite rather than a commercial product, some data are inferred from its structure and the properties of its parent compound, diquat dibromide.
| Property | Value / Description | Source / Rationale |
| IUPAC Name | 6,7-Dihydro-4-oxodipyrido[1,2-a:2',1'-c]pyrazin-8-ium bromide | WHO[2] |
| Molecular Formula | C₁₂H₁₁BrN₂O | Derived from structure |
| Molecular Weight | 279.13 g/mol | Derived from formula |
| Appearance | Likely a crystalline solid | Inferred from parent compound |
| Water Solubility | Expected to be high | The molecule retains a positive charge and polar pyridone group, similar to the highly soluble diquat dibromide (700 g/L).[4] |
| Melting Point | Decomposes at high temperatures | The parent compound, diquat dibromide, decomposes above 300°C.[4] Similar thermal instability is expected. |
| log Kₒw | Significantly higher than diquat (-4.60) | The introduction of the carbonyl group and reduction in charge density increases lipophilicity compared to the dicationic parent.[5] |
Predicted Spectroscopic Characteristics
As experimental spectra for purified diquat monopyridone bromide are not widely available in the literature, the following characteristics are predicted based on its chemical structure and established spectroscopic principles for analogous heterocyclic compounds.[6]
Predicted ¹H NMR Spectrum (in D₂O):
-
Aromatic Protons (Pyridinium Ring): Expected in the δ 7.5-9.0 ppm region. Protons adjacent to the cationic nitrogen will be the most deshielded and appear furthest downfield.
-
Aromatic Protons (Pyridone Ring): Expected in the δ 6.5-8.0 ppm region. These protons are generally more shielded compared to those on the fully aromatic pyridinium ring.
-
Ethylene Bridge Protons (-CH₂-CH₂-): Expected as a complex multiplet or two distinct signals in the δ 4.0-5.5 ppm range, highly deshielded by the adjacent cationic nitrogen atoms.
Predicted ¹³C NMR Spectrum (in D₂O):
-
Carbonyl Carbon (C=O): Expected in the δ 160-175 ppm region.
-
Aromatic Carbons: A series of signals between δ 120-155 ppm. Carbons adjacent to nitrogen atoms will be further downfield.
-
Ethylene Bridge Carbons (-CH₂-CH₂-): Expected in the δ 50-65 ppm range.
Predicted Infrared (IR) Spectrum (KBr Pellet):
-
C=O Stretch: A strong, characteristic absorption band around 1650-1680 cm⁻¹.
-
C=C and C=N Stretching: Multiple bands in the 1450-1620 cm⁻¹ region, characteristic of the aromatic rings.
-
C-H Stretching (Aromatic): Signals typically appear above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Signals for the ethylene bridge protons are expected in the 2850-3000 cm⁻¹ range.
Formation and Synthesis
Diquat monopyridone bromide is not typically synthesized via traditional organic chemistry routes but is instead formed as a primary product of diquat degradation. This occurs through two principal pathways: photochemical degradation in the environment and metabolic conversion in biological systems.[2][7]
Photochemical Formation
The primary mechanism for the environmental breakdown of diquat on plant surfaces and in water is through UV radiation from sunlight.[7] This process involves the photooxidative breakdown of one of the pyridine rings to form the monopyridone derivative.
Caption: Photochemical formation of diquat monopyridone.
Conceptual Protocol for Laboratory-Scale Photochemical Synthesis:
-
Preparation of Diquat Solution: Prepare an aqueous solution of diquat dibromide of a known concentration (e.g., 10-100 µg/mL) in a UV-transparent vessel (e.g., quartz).
-
UV Irradiation: Expose the solution to a UV light source that mimics the solar spectrum or a specific UV wavelength known to induce degradation.
-
Monitoring: Periodically withdraw aliquots and analyze using HPLC-UV or LC-MS/MS to monitor the disappearance of the diquat peak and the appearance of the diquat monopyridone peak.
-
Isolation: Once a sufficient yield is achieved, the product can be isolated from the reaction mixture using preparative high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the isolated product using analytical techniques such as mass spectrometry and NMR spectroscopy.
Analytical Methodologies
The quantification of diquat monopyridone bromide in complex biological and environmental matrices requires sensitive and specific analytical methods. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for this application.[8][9]
UPLC-MS/MS Analysis of Diquat Monopyridone in Rat Plasma
This protocol describes a validated method for the simultaneous determination of diquat and its metabolites in plasma, adapted from established research.[8]
Workflow Diagram:
Caption: Workflow for UPLC-MS/MS analysis.
Step-by-Step Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing an appropriate internal standard.
-
Vortex mix for 2 minutes to precipitate plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
System: UPLC system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for retaining these polar compounds.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate with formic acid).[8]
-
Flow Rate: Approximately 0.3-0.5 mL/min.
-
Injection Volume: 2-10 µL.
-
-
Mass Spectrometry Conditions:
-
System: Tandem quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for diquat monopyridone should be optimized for the instrument used. A common transition is m/z 199.1 → 155.1.[9]
-
Toxicology and Biological Effects
The toxicological profile of diquat monopyridone is primarily defined by its significantly lower potency compared to its parent compound, diquat. This reduced toxicity is a direct consequence of its altered chemical structure.
Mechanism of Action: Attenuated Redox Cycling
The toxicity of diquat is driven by its ability to accept an electron to form a stable radical cation, which then reacts with molecular oxygen to produce superoxide anions. This redox cycle leads to massive oxidative stress.[10] The conversion to a monopyridone disrupts the planarity and electron delocalization of one of the bipyridyl rings, which likely increases the reduction potential and hinders its ability to efficiently participate in this redox cycling. While it may still be capable of generating some ROS, its capacity to do so is greatly diminished, resulting in lower toxicity.
Caption: Comparison of redox cycling mechanisms.
Toxicokinetics
Diquat itself is poorly absorbed from the gastrointestinal tract, with the majority of an oral dose being excreted unchanged in the feces.[2] The metabolites that are formed, including diquat monopyridone, are found in both urine and feces. A recent study provided the first toxicokinetic parameters for diquat monopyridone in rats following oral administration of diquat.[8][9]
| Parameter | Diquat (DQ) | Diquat Monopyridone (DQ-M) | Diquat Dipyridone (DQ-D) |
| Cₘₐₓ (ng/mL) | 977 | 47.1 | 246 |
| t₁/₂ (hours) | 13.1 | 25.1 | 8.2 |
| AUC₀₋ₜ (h*ng/mL) | 2770 | 180 | 2430 |
| Data from a toxicokinetic study in rats.[8] |
These data show that while diquat monopyridone has a longer half-life than the parent compound, its peak plasma concentration (Cₘₐₓ) and overall exposure (AUC) are substantially lower, which is consistent with its formation as a minor metabolite and its significantly reduced acute toxicity. The oral LD₅₀ of diquat monopyridone in rats has been reported to be in excess of 4000 mg/kg, classifying it as having low acute toxicity.[2]
Conclusion
Diquat monopyridone bromide represents a critical molecule in understanding the complete toxicological and environmental profile of the herbicide diquat. Its formation via metabolic and photochemical pathways leads to a significant detoxification of the parent compound. This is primarily due to structural changes that impede the efficient redox cycling necessary for high toxicity. While possessing a longer plasma half-life than diquat, its systemic exposure is markedly lower. The advanced analytical methods outlined herein, particularly UPLC-MS/MS, provide the necessary sensitivity and specificity for its detection and quantification in complex matrices, enabling further research into its long-term fate and subtle biological effects. This guide provides the foundational knowledge and practical protocols for scientists and researchers to confidently work with and study this important diquat derivative.
References
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Chen, F., et al. (2022). Simultaneous determination of diquat and its two primary metabolites in rat plasma by ultraperformance liquid chromatography–tandem mass spectrometry and its application to the toxicokinetic study. Forensic Toxicology, 40(2), 332-339. [Link][8]
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Chen, F., et al. (2022). Simultaneous determination of diquat and its two primary metabolites in rat plasma by ultraperformance liquid chromatography–tandem mass spectrometry and its application to the toxicokinetic study. ResearchGate. [Link][9]
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